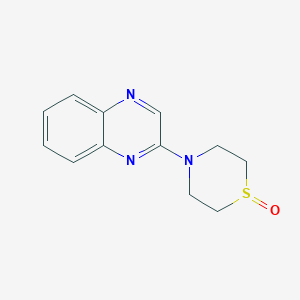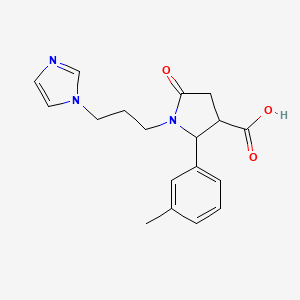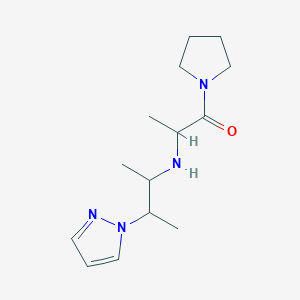![molecular formula C8H11BrN2O2S B7573600 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene is a chemical compound with the molecular formula C9H11BrN2O3S. It is commonly known as Sulfamethoxazole, which is a sulfonamide antibiotic that is used to treat bacterial infections. Sulfamethoxazole has been widely used for the treatment of respiratory, urinary tract, and gastrointestinal infections. In addition, it is also used for the prevention and treatment of Pneumocystis jirovecii pneumonia in individuals with weakened immune systems.
Mechanism of Action
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is an essential component of the bacterial cell wall. This inhibition leads to the disruption of bacterial growth and replication, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have both biochemical and physiological effects on the body. It has been found to interfere with the metabolism of folic acid, which is essential for the synthesis of DNA and RNA. In addition, it has also been shown to have an effect on the immune system, specifically on the production of cytokines, which are important for the regulation of immune responses.
Advantages and Limitations for Lab Experiments
Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum antimicrobial activity. It is also relatively inexpensive and readily available. However, one limitation of sulfamethoxazole is that it can cause allergic reactions in some individuals.
Future Directions
There are several future directions for the research on Sulfamethoxazole. One area of research is the development of new analogs with improved antimicrobial activity and reduced toxicity. Another area of research is the investigation of the immunomodulatory effects of Sulfamethoxazole and its potential use in the treatment of autoimmune diseases. Additionally, the use of Sulfamethoxazole in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections is an area of ongoing research.
Synthesis Methods
Sulfamethoxazole was first synthesized in 1960 by a team of scientists at Hoffmann-La Roche. The synthesis of Sulfamethoxazole involves the reaction of 4-amino-N-(2-methyl-1-propyl)benzenesulfonamide with bromine in the presence of acetic acid to form 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene.
Scientific Research Applications
Sulfamethoxazole has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. In addition, it has also been used in combination with other antibiotics to treat infections caused by bacteria that are resistant to other antibiotics.
properties
IUPAC Name |
4-bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6-4-8(9)3-2-7(6)5-11-14(10,12)13/h2-4,11H,5H2,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDNARYBMDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)


![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)